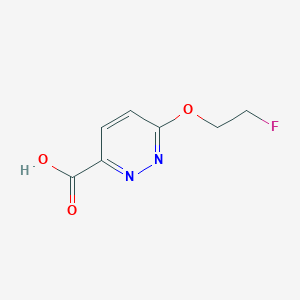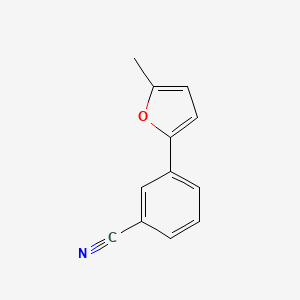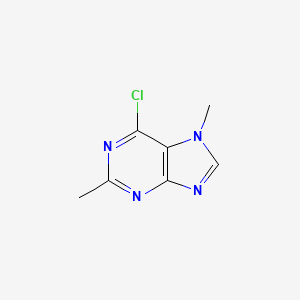
6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C7H7FN2O3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound. The presence of the fluoroethoxy group and the carboxylic acid functional group makes this compound interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid can be achieved through the reaction of pyridazine-3-carboxylic acid with 2-fluoroethanol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds .
Scientific Research Applications
6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Methoxyethoxy)pyridazine-3-carboxylic acid
- 6-(2-Chloroethoxy)pyridazine-3-carboxylic acid
- 6-(2-Bromoethoxy)pyridazine-3-carboxylic acid
Uniqueness
6-(2-Fluoroethoxy)pyridazine-3-carboxylic acid is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7FN2O3 |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
6-(2-fluoroethoxy)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H7FN2O3/c8-3-4-13-6-2-1-5(7(11)12)9-10-6/h1-2H,3-4H2,(H,11,12) |
InChI Key |
BDQZYOUKNITKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)


![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)






![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)

